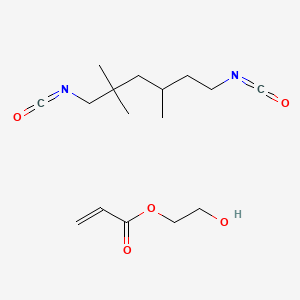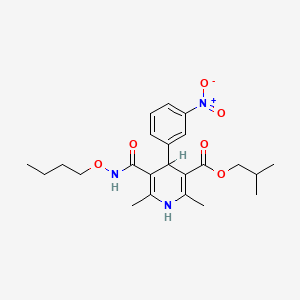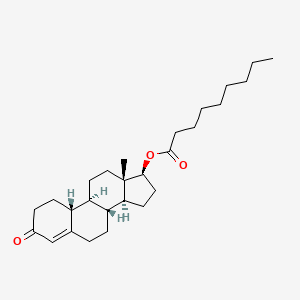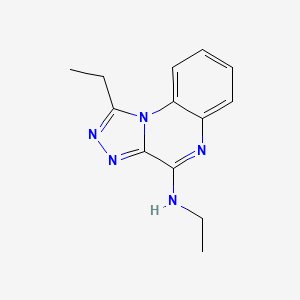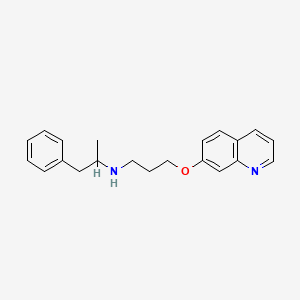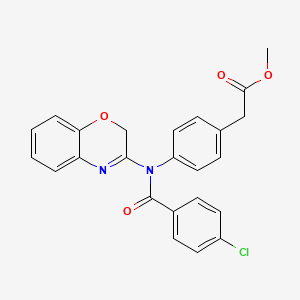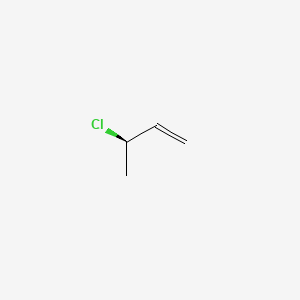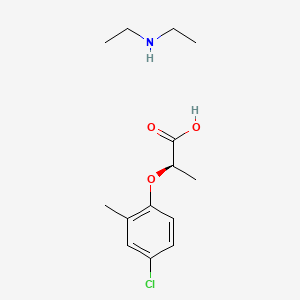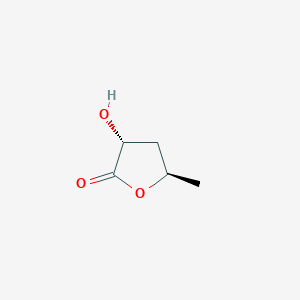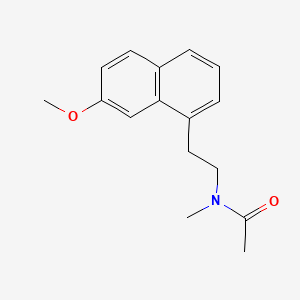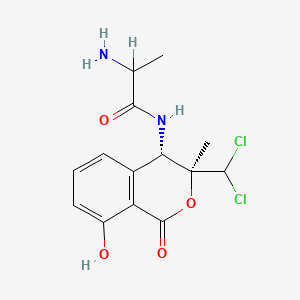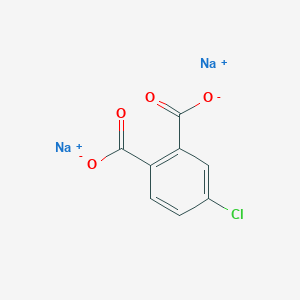
alpha-(p-Dimethylaminophenyl)-N-methylphenethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/SH4937670 is a compound studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a subject of extensive research and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/SH4937670 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods are designed to ensure the purity and stability of the compound during its preparation .
Industrial Production Methods: Industrial production of NIOSH/SH4937670 follows standardized protocols to maintain consistency and quality. The methods involve large-scale chemical reactions, often conducted in controlled environments to prevent contamination and ensure safety. The NIOSH guidelines provide detailed procedures for the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/SH4937670 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/SH4937670 include sulfuric acid, sodium hydroxide, and potassium chromate. These reagents facilitate the desired chemical transformations under specific conditions, such as controlled temperature and pH levels .
Major Products Formed: The major products formed from the reactions of NIOSH/SH4937670 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
NIOSH/SH4937670 has a wide range of scientific research applications. In chemistry, it is used as a reagent for analytical methods and chemical synthesis. In biology, the compound is studied for its potential effects on cellular processes and its role in various biochemical pathways. In medicine, NIOSH/SH4937670 is investigated for its therapeutic potential and its ability to interact with specific molecular targets. Industrial applications include its use in manufacturing processes and as a component in various products .
Mecanismo De Acción
The mechanism of action of NIOSH/SH4937670 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how NIOSH/SH4937670 influences various biological systems .
Comparación Con Compuestos Similares
NIOSH/SH4937670 is compared with other similar compounds to highlight its unique properties and applications Similar compounds include various hazardous drugs and chemicals studied by NIOSHNIOSH/SH4937670 stands out due to its specific properties and the breadth of its applications in different fields .
Conclusion
NIOSH/SH4937670 is a compound of significant interest due to its unique properties and wide range of applications. From its preparation methods to its chemical reactions and scientific research applications, this compound continues to be a subject of extensive study. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in various fields.
Propiedades
Número CAS |
6269-06-3 |
|---|---|
Fórmula molecular |
C17H23ClN2 |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[1-(methylamino)-2-phenylethyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-18-17(13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)19(2)3;/h4-12,17-18H,13H2,1-3H3;1H |
Clave InChI |
TZOAEYBIQAILNN-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=CC=C1)C2=CC=C(C=C2)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


